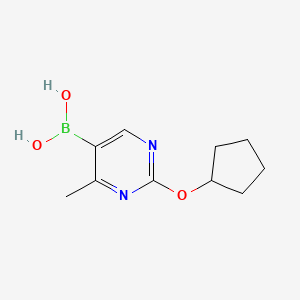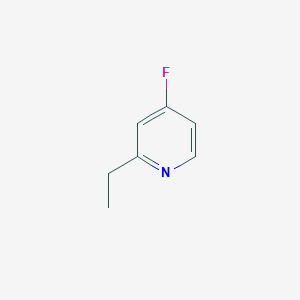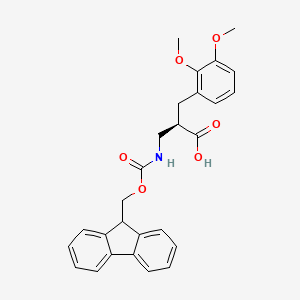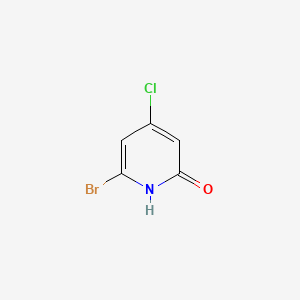
(2-(Cyclopentyloxy)-4-methylpyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Cyclopentyloxy)-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a cyclopentyloxy group and a methyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Cyclopentyloxy)-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes . Substitution reactions can lead to a wide range of functionalized derivatives .
Applications De Recherche Scientifique
(2-(Cyclopentyloxy)-4-methylpyrimidin-5-yl)boronic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2-(Cyclopentyloxy)-4-methylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and enzyme inhibitors . The boronic acid group can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
4-Formylphenylboronic acid: Contains a formyl group and a phenyl ring, used in similar applications.
Cyclopropylboronic acid: Features a cyclopropyl group and is used in cross-coupling reactions.
Uniqueness
(2-(Cyclopentyloxy)-4-methylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the cyclopentyloxy group and the pyrimidine ring enhances its stability and makes it a versatile reagent in various synthetic applications .
Propriétés
Formule moléculaire |
C10H15BN2O3 |
|---|---|
Poids moléculaire |
222.05 g/mol |
Nom IUPAC |
(2-cyclopentyloxy-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H15BN2O3/c1-7-9(11(14)15)6-12-10(13-7)16-8-4-2-3-5-8/h6,8,14-15H,2-5H2,1H3 |
Clé InChI |
SHGGHPOCHWCOTC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1C)OC2CCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)






![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)




![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)

